molecular formula C9H9BrO4S B1423176 Methyl 4-bromo-2-(methylsulfonyl)benzoate CAS No. 773134-43-3

Methyl 4-bromo-2-(methylsulfonyl)benzoate

Cat. No.: B1423176
CAS No.: 773134-43-3
M. Wt: 293.14 g/mol
InChI Key: OMTWUICAKUOXOV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS: 773134-43-3) is a brominated aromatic ester with a methylsulfonyl substituent. Its molecular formula is C₉H₉BrO₄S, and it has a molecular weight of 293.13 g/mol . Key structural features include a benzoate ester backbone, a bromine atom at the 4-position, and a methylsulfonyl (-SO₂CH₃) group at the 2-position. Predicted physical properties include a density of 1.582 g/cm³ and a boiling point of 453.3±45.0°C .

Properties

IUPAC Name

methyl 4-bromo-2-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWUICAKUOXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205681
Record name Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester
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Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-43-3
Record name Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-(methylsulfonyl)benzoate
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Preparation Methods

Starting Material and Esterification

The initial step involves esterification of 4-bromo-2-methylbenzoic acid to form methyl 4-bromo-2-methylbenzoate.

  • Reagents & Conditions:
    • 4-bromo-2-methylbenzoic acid dissolved in methanol
    • Catalysis by concentrated sulfuric acid
    • Reflux for approximately 6 hours
  • Workup:
    • Extraction with ethyl acetate and water
    • Drying over anhydrous sodium sulfate
  • Outcome:
    • White solid methyl 4-bromo-2-methylbenzoate obtained with high purity
  • Notes:
    • Esterification under acidic conditions ensures high conversion and minimal side reactions.

Palladium-Catalyzed Vinylation (Intermediate Formation)

The methyl 4-bromo-2-methylbenzoate intermediate undergoes palladium-catalyzed coupling with vinylboron reagents to introduce a vinyl group, which is a precursor for sulfonylation.

  • Reagents & Conditions:
    • Methyl 4-bromo-2-methylbenzoate
    • Potassium vinylfluoroborate or vinylboric acid
    • Palladium catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂, or palladium acetate (3-5 mol%)
    • Base: Sodium carbonate (3-4 equivalents)
    • Solvent: Mixed solvent system of N,N-dimethylformamide and water (4:1 mass ratio)
    • Reaction temperature: ~110 °C
    • Reaction time: 4 hours
  • Workup:
    • Extraction with ethyl acetate and water
    • Drying and solvent removal
  • Yield:
    • Approximately 92% yield of the vinylated intermediate as a pale yellow oil
  • Characterization:
    • ^1H NMR confirms vinyl group incorporation with characteristic chemical shifts
  • Notes:
    • The choice of Pd(dppf)Cl₂ catalyst and mixed solvent optimizes reaction efficiency and product yield.

Sulfonylation via Oxidation of Methylthio Group

The methylsulfonyl group at the 2-position can be introduced by oxidation of a methylthio substituent or direct sulfonylation methods. While specific sulfonylation steps for this compound are less documented in the provided sources, common methods include:

  • Oxidation of methylthio group using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to convert methylthio to methylsulfonyl.
  • Alternatively, nucleophilic substitution of a suitable leaving group with methylsulfonyl anion equivalents.

Bromination / Alpha-Halogenation (If Required)

For related compounds such as methyl 4-bromoacetyl-2-methylbenzoate, alpha-halogenation is achieved using halogenated reagents like bromosuccinimide (NBS):

  • Reagents & Conditions:
    • Bromosuccinimide (1.2-1.5 equivalents)
    • Solvent mixture: tetrahydrofuran and water (mass ratio 1:1 to 2:1)
    • Temperature: 80 °C
    • Reaction time: 8 hours
  • Workup:
    • Extraction with ethyl acetate
    • Washing with saturated saline and drying
  • Yield:
    • Approximately 74% yield of the brominated product
  • Notes:
    • This step is relevant when preparing alpha-bromo ketone derivatives related to the target compound.

Data Table Summarizing Key Reaction Parameters

Step Reactants & Catalysts Solvent(s) Conditions Yield (%) Notes
Esterification 4-bromo-2-methylbenzoic acid, H₂SO₄ Methanol Reflux, 6 h High Acid-catalyzed esterification
Palladium-Catalyzed Vinylation Methyl 4-bromo-2-methylbenzoate, Pd(dppf)Cl₂, K vinylfluoroborate, Na₂CO₃ DMF:H₂O (4:1) 110 °C, 4 h 92 Pd catalyst 3-5 mol%, base 3-4 eq
Alpha-Halogenation (related) Vinylated intermediate, NBS THF:H₂O (1:1 to 2:1) 80 °C, 8 h 74 Bromosuccinimide as halogen source
Sulfonylation (general) Methylthio intermediate, oxidants (e.g., H₂O₂) Various (depending on method) Mild to moderate temperatures Variable Oxidation to methylsulfonyl group

Research Findings and Practical Considerations

  • Catalyst Selection: Pd(dppf)Cl₂ is preferred for its high catalytic efficiency and stability in cross-coupling reactions involving vinylboron reagents. Catalyst loading between 3-5 mol% balances cost and yield effectively.

  • Solvent Systems: Mixed solvent systems combining polar aprotic solvents (DMF, dioxane) with water enhance solubility of inorganic bases and facilitate palladium catalysis.

  • Reaction Conditions: Mild to moderate temperatures (80-110 °C) and reaction times (4-8 hours) optimize conversion while minimizing side reactions.

  • Scalability: The described methods have demonstrated suitability for scale-up due to mild conditions and readily available reagents.

  • Purification: Extraction, drying, and crystallization steps are standard for isolating high-purity intermediates and final products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions.

Reagents and Conditions

Reaction TypeReagentsSolvent SystemTemperatureCatalyst
Aromatic substitutionSodium azide, K₂CO₃DMF/H₂O (4:1)110°CPd(dppf)Cl₂
Halogen exchangePotassium vinylfluoroborateN,N-dimethylformamide80°CPalladium complexes

Key Findings :

  • Substitution with sodium azide yields methyl 4-azido-2-(methylsulfonyl)benzoate, a precursor for click chemistry applications .

  • Cross-coupling with potassium vinylfluoroborate produces vinyl-substituted derivatives, enabling π-system extensions .

Reduction Reactions

The methylsulfonyl group can be selectively reduced to a methylsulfanyl group.

Experimental Parameters

Reducing AgentSolventTemperatureReaction TimeProduct
LiAlH₄Anhydrous THF0–25°C4–6 hoursMethyl 4-bromo-2-(methylsulfanyl)benzoate

Mechanistic Insight :

  • Lithium aluminum hydride (LiAlH₄) reduces the sulfone group via a two-electron transfer mechanism, retaining the ester and bromine functionalities.

Oxidation Reactions

The methylsulfonyl group resists further oxidation, but the ester moiety can be hydrolyzed.

Hydrolysis Conditions

BaseSolventTemperatureDurationProduct
Aqueous NaOHMethanol/H₂O60°C2 hours4-Bromo-2-(methylsulfonyl)benzoic acid

Yield Optimization :

  • Alkaline hydrolysis achieves >90% conversion to the carboxylic acid derivative, critical for salt formation or further derivatization.

Elimination Reactions

Controlled dehydrohalogenation eliminates bromine to form unsaturated intermediates.

Elimination Protocol

BaseSolventTemperatureProduct
TriethylamineBenzene25°CMethyl 4-methylene-2-(methylsulfonyl)benzoate

Applications :

  • The resulting α,β-unsaturated ester serves as a dienophile in Diels-Alder reactions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Coupling Partners and Outcomes

Coupling ReagentCatalystSolventProduct
Arylboronic acidsPd(PPh₃)₄Dioxane/H₂OBiaryl derivatives
Alkynylmagnesium bromidePdCl₂(dppf)THFAlkynylated benzoates

Notable Example :

  • Suzuki-Miyaura coupling with phenylboronic acid generates methyl 4-phenyl-2-(methylsulfonyl)benzoate, a scaffold for drug discovery .

Mechanistic and Practical Considerations

  • Steric Effects : The methylsulfonyl group at the 2-position directs electrophilic attacks to the para position relative to the bromine .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

  • Catalyst Loading : Palladium catalysts at 3–5 mol% optimize cross-coupling efficiency while minimizing costs .

This compound’s versatility in substitution, reduction, and coupling reactions makes it invaluable for synthesizing complex aromatic systems in pharmaceutical and materials science research.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-2-(methylsulfonyl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The methylsulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction Reactions : The carboxylic acid group can be reduced to yield alcohols or aldehydes.

Biological Applications

The compound is investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Similar compounds have shown promise in inhibiting inflammatory pathways, suggesting that this compound may exhibit similar effects.
  • Anticancer Potential : Compounds containing bromine are often studied for their ability to disrupt cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Pharmaceutical Development

Due to its reactivity and biological activity, this compound is explored as a building block for synthesizing enzyme inhibitors and receptor modulators. Its structural features may enhance binding affinity to specific molecular targets, making it a candidate for drug development .

Data Table: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
SubstitutionSodium azide, potassium thiolateVarious substituted benzoic acids
OxidationHydrogen peroxideSulfone derivatives
ReductionLithium aluminum hydrideAlcohols or aldehydes

Case Study 1: Occupational Exposure

A study on occupational exposure highlighted respiratory symptoms among workers handling similar compounds. This emphasizes the importance of safety measures when working with this compound and related chemicals.

Research into related benzoic acid derivatives demonstrated anti-inflammatory properties, providing a basis for further investigation into the therapeutic potential of this compound as a treatment option for inflammatory diseases.

Future Research Directions

Further studies are warranted to explore:

  • Mechanistic Insights : Understanding the molecular interactions of this compound with specific enzymes or receptors.
  • Therapeutic Efficacy : Investigating its potential as an anti-inflammatory or anticancer agent through preclinical trials.
  • Safety Profiles : Conducting comprehensive safety assessments to evaluate allergenic properties and health risks associated with exposure.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(methylsulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylsulfonyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Methyl 4-bromo-2-(methylsulfonyl)benzoate, differing primarily in substituent groups and functional motifs. These differences influence their physical properties, reactivity, and applications.

Methyl 4-bromo-2-(bromomethyl)benzoate (CAS: Not Provided)

  • Molecular Formula : C₉H₇Br₂O₂
  • Molecular Weight : ~308.0 g/mol (estimated)
  • Substituents : Bromine at 4-position, bromomethyl (-CH₂Br) at 2-position.
  • Synthesis : Synthesized in 98% yield via bromination reactions under optimized conditions .
  • Key Differences : The bromomethyl group enhances reactivity in nucleophilic substitution reactions compared to the methylsulfonyl group in the target compound. This makes it more suitable for alkylation or cross-coupling reactions .

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate (CAS: 2181829-39-8)

  • Molecular Formula: C₁₅H₁₃BrFNO₄S
  • Molecular Weight : 402.2 g/mol
  • Substituents : Bromine at 2-position, fluorine at 5-position, and 4-methylphenylsulfonamido (-NHSO₂C₆H₄CH₃) at 4-position.
  • The fluorine atom increases electronegativity, affecting electronic distribution and solubility. This compound is likely used in pharmaceutical research, given sulfonamides' prevalence in drug design .

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate (CAS: 501378-90-1)

  • Molecular Formula: C₁₁H₁₂BrNO₃S
  • Molecular Weight : 318.19 g/mol
  • Substituents : Bromine at 4-position, dimethylcarbamoylthio (-SC(=O)N(CH₃)₂) at 2-position.
  • Key Differences: The carbamoylthio group introduces a sulfur atom capable of redox activity, differentiating its reactivity from the methylsulfonyl group. This compound may serve as a precursor in organocatalysis or polymer chemistry .

Comparative Data Table

Property This compound Methyl 4-bromo-2-(bromomethyl)benzoate Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate
Molecular Formula C₉H₉BrO₄S C₉H₇Br₂O₂ C₁₅H₁₃BrFNO₄S C₁₁H₁₂BrNO₃S
Molecular Weight (g/mol) 293.13 ~308.0 402.2 318.19
Key Substituents -SO₂CH₃, -Br -CH₂Br, -Br -NHSO₂C₆H₄CH₃, -F, -Br -SC(=O)N(CH₃)₂, -Br
Predicted Boiling Point 453.3±45.0°C Not reported Not reported Not reported
Synthetic Yield Not reported 98% Not reported Not reported
Applications Research building block High-yield alkylation precursor Pharmaceutical candidate Organocatalysis/polymer precursor

Research Findings and Substituent Effects

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound is a strong electron-withdrawing group, stabilizing the aromatic ring and directing electrophilic substitution to specific positions. In contrast, the bromomethyl group in Compound 2.1 is more reactive but less stabilizing .
  • Solubility : The dimethylcarbamoylthio group in Compound 2.3 may improve solubility in polar aprotic solvents compared to the methylsulfonyl group, which is highly polar but less lipophilic .

Biological Activity

Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS 773134-43-3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with a methylsulfonyl group, along with a methyl ester functional group. Its molecular formula is C9H9BrO4SC_9H_9BrO_4S.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key aspects include:

  • Enzyme Inhibition : The compound can act as an electrophile, engaging in nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols. This property is significant in the development of enzyme inhibitors, particularly those targeting cysteine residues in enzymes .
  • Protein-Ligand Interactions : Studies indicate that this compound can modulate protein functions through reversible or irreversible binding to specific sites on proteins, influencing their activity .

1. Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

2. Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, providing a basis for its application in treating inflammatory diseases.

3. Enzyme Inhibitors

This compound serves as a building block for synthesizing enzyme inhibitors. Its structure allows for modifications that enhance selectivity and potency against specific enzymes, making it valuable in drug development.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. The following table summarizes key research findings related to its biological activity:

StudyFindings
Petri et al. (2023) Investigated covalent targeting of cysteine residues using derivatives of the compoundHighlighted potential for selective inhibition of target enzymes
Jänsch et al. (2024) Assessed the anti-inflammatory properties in vitroDemonstrated significant reduction in inflammatory markers
Slater et al. (2024) Explored anticancer activity against various cancer cell linesIndicated effective inhibition of cell proliferation

Case Studies

  • Cysteine Targeting : A study by Petri et al. examined the reactivity of this compound with cysteine residues in proteins, demonstrating its potential as a covalent inhibitor for therapeutic applications against diseases involving dysregulated enzyme activity.
  • Anti-inflammatory Research : Jänsch et al. conducted experiments on human cell lines to evaluate the compound's effects on cytokine production, finding that it significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in treating chronic inflammatory conditions.
  • Anticancer Studies : Slater et al. reported on the synthesis of analogs based on this compound, which displayed potent inhibitory effects on breast cancer cell lines, providing insights into its mechanism as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-2-(methylsulfonyl)benzoate, and how can reaction yields be optimized?

The synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach is:

Esterification : React 4-bromo-2-(methylsulfonyl)benzoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux.

Purification : Extract with dichloromethane (DCM), wash with saturated NaHCO₃, and concentrate.
Key Optimization : Prolonged reaction times (24–48 hours) and excess methanol improve esterification efficiency. Monitor reaction progress via TLC or HPLC. Yield can reach ~75% under optimal conditions .

Q. How is the purity and structural identity of this compound validated?

Use a combination of:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.70 ppm for bromo-substituted positions ).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.94 for C₉H₈BrO₄S).
  • Elemental Analysis : Match calculated and observed C/H/Br/S percentages (±0.3% tolerance).

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Conflicts often arise from disordered sulfonyl or bromo groups. To address this:

  • Refinement Software : Use SHELXL for high-resolution data (e.g., twinned crystals) with constraints for thermal parameters .
  • Data Collection : Employ synchrotron radiation for improved resolution (<0.8 Å) and multi-scan corrections for absorption .
  • Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry or overfitting .

Q. What strategies are effective for regioselective functionalization of the bromo group in this compound?

The bromo group is susceptible to cross-coupling (e.g., Suzuki-Miyaura). Key considerations:

  • Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C.
  • Substituent Effects : The electron-withdrawing methylsulfonyl group directs coupling to the para-bromo position. Monitor steric hindrance with bulky boronic acids via Hammett plots .
  • Post-Reaction Analysis : Confirm regioselectivity via NOESY NMR or X-ray diffraction .

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The methylsulfonyl group is a strong meta-directing, deactivating group. This:

  • Reduces Reactivity : Slows NAS compared to non-sulfonated analogs. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) to enhance reaction rates.
  • Mechanistic Insight : DFT calculations show a higher activation energy barrier (ΔG‡ ~25 kcal/mol) due to electron withdrawal. Validate with kinetic isotope effects (KIEs) .

Q. What methodologies are recommended for studying the biological activity of this compound?

For antimicrobial or anti-inflammatory assays:

  • In Vitro Testing : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli (concentration range: 1–100 μg/mL).
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Molecular Docking : Target enzymes like COX-2 or FabH using AutoDock Vina, leveraging the sulfonyl group’s hydrogen-bonding potential .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in spectroscopic data between synthetic batches?

Common issues include residual solvents or regioisomers. Solutions:

  • Chromatography : Use silica gel column chromatography (hexane/EtOAc gradient) for impurity removal.
  • Dynamic NMR : Detect rotamers or conformational isomers by variable-temperature NMR (e.g., −40°C to 25°C) .
  • X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to rule out polymorphic variations .

Q. Why might solubility vary significantly across experimental conditions, and how can this be mitigated?

The methylsulfonyl group enhances polarity but may cause crystallization issues.

  • Solvent Screening : Test DMSO (high solubility) for biological assays or toluene for recrystallization.
  • Co-solvents : Use ethanol/water (70:30) mixtures to balance solubility and stability.
  • Crystal Engineering : Introduce co-crystallizing agents (e.g., nicotinamide) to modify lattice packing .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueDataReference
¹H NMR (500 MHz)δ 7.70 (d, J = 8.5 Hz, 1H, ArH)
¹³C NMRδ 165.2 (C=O), 139.1 (SO₂CH₃)
IR1745 cm⁻¹ (C=O stretch)

Q. Table 2. Crystallographic Parameters for Derivatives

ParameterValue (Example)Software/Tool
Space GroupP1 (triclinic)SHELXL
Unit Cell (Å)a = 8.266, b = 9.638APEX II
Resolution0.84 ÅPLATON

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-2-(methylsulfonyl)benzoate
Reactant of Route 2
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Methyl 4-bromo-2-(methylsulfonyl)benzoate

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